molecular formula C7H10O4 B3190940 Ethyl 3-formyl-4-oxobutanoate CAS No. 503471-30-5

Ethyl 3-formyl-4-oxobutanoate

Cat. No. B3190940
CAS RN: 503471-30-5
M. Wt: 158.15 g/mol
InChI Key: STCCFVCDEVISCQ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-4-oxobutanoate is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with enolate ions . Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond . The starting reagent for this pathway is often ethyl 3-oxobutanoate, also known as ethyl acetoacetate, or acetoacetic ester .

properties

IUPAC Name

ethyl 3-formyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)3-6(4-8)5-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCCFVCDEVISCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731269
Record name Ethyl 3-formyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503471-30-5
Record name Ethyl 3-formyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-formyl-4-oxobutanoate
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Ethyl 3-formyl-4-oxobutanoate
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Ethyl 3-formyl-4-oxobutanoate
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Ethyl 3-formyl-4-oxobutanoate
Reactant of Route 6
Ethyl 3-formyl-4-oxobutanoate

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